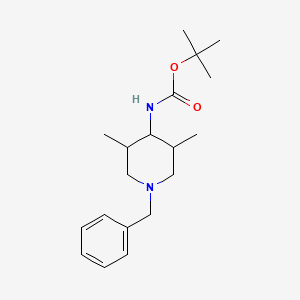
tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate: is a chemical compound with a complex structure that includes a piperidine ring substituted with benzyl and dimethyl groups. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3,5-dimethylpiperidine. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of pharmaceutical agents that target specific receptors or enzymes.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler structure used in similar synthetic applications.
tert-Butyl ®-(3,3-dimethylpiperidin-4-yl)carbamate: Another piperidine derivative with different substitution patterns.
Uniqueness: tert-Butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate is unique due to its specific substitution on the piperidine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and potential pharmaceutical agents.
Properties
IUPAC Name |
tert-butyl N-(1-benzyl-3,5-dimethylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-21(13-16-9-7-6-8-10-16)12-15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTFLGQCWGSTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
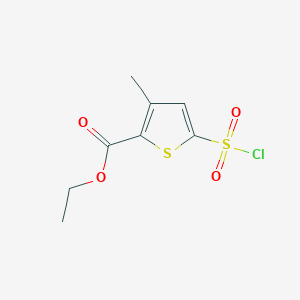
![N-[3-Methyl-5-(propan-2-yloxy)phenyl]acetamide](/img/structure/B13222317.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13222324.png)

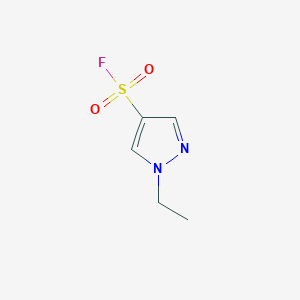
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile](/img/structure/B13222337.png)
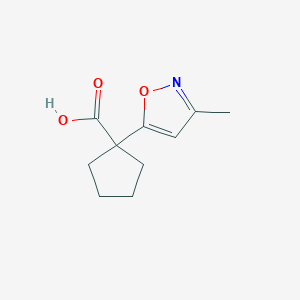
![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13222358.png)
![6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13222363.png)
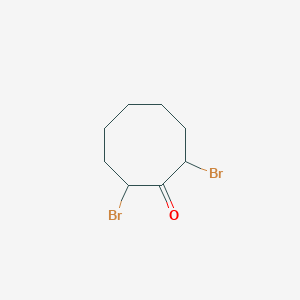
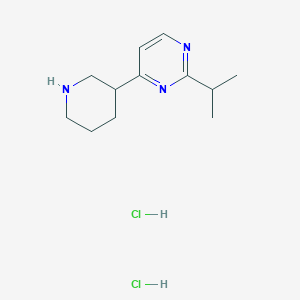
![4-[(4-tert-Butyl-1,3-oxazol-2-yl)methyl]piperidine](/img/structure/B13222391.png)
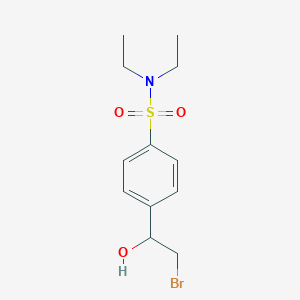
![Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B13222401.png)
